molecular formula C29H34BrNO6 B14451500 3H-7,12b-Methanodibenz(c,e)azocin-3-one, 5,6,7,8-tetrahydro-6-(2-(3,4-dimethoxyphenyl)ethyl)-2,10,11-trimethoxy-, hydrobromide, (+-)- CAS No. 75370-46-6

3H-7,12b-Methanodibenz(c,e)azocin-3-one, 5,6,7,8-tetrahydro-6-(2-(3,4-dimethoxyphenyl)ethyl)-2,10,11-trimethoxy-, hydrobromide, (+-)-

Cat. No.: B14451500
CAS No.: 75370-46-6
M. Wt: 572.5 g/mol
InChI Key: SGBMMAPPFTXKML-UHFFFAOYSA-N
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Description

3H-7,12b-Methanodibenz(c,e)azocin-3-one, 5,6,7,8-tetrahydro-6-(2-(3,4-dimethoxyphenyl)ethyl)-2,10,11-trimethoxy-, hydrobromide, (±)- is a complex organic compound with a unique structure. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. Its intricate molecular structure allows it to interact with different biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-7,12b-Methanodibenz(c,e)azocin-3-one involves multiple steps, starting from readily available precursors. The key steps include the formation of the azocin ring system and the introduction of the methoxy and dimethoxyphenyl groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated systems, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

3H-7,12b-Methanodibenz(c,e)azocin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, acids, and bases are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

3H-7,12b-Methanodibenz(c,e)azocin-3-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3H-7,12b-Methanodibenz(c,e)azocin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3H-7,12b-Methanodibenz(c,e)azocin-3-one is unique due to its complex structure and diverse functional groups, which allow it to participate in a wide range of chemical reactions and biological interactions. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

75370-46-6

Molecular Formula

C29H34BrNO6

Molecular Weight

572.5 g/mol

IUPAC Name

10-[2-(3,4-dimethoxyphenyl)ethyl]-4,5,15-trimethoxy-10-azatetracyclo[7.7.1.01,12.02,7]heptadeca-2,4,6,12,15-pentaen-14-one;hydrobromide

InChI

InChI=1S/C29H33NO6.BrH/c1-32-24-7-6-18(10-25(24)33-2)8-9-30-17-20-13-23(31)28(36-5)16-29(20)15-21(30)11-19-12-26(34-3)27(35-4)14-22(19)29;/h6-7,10,12-14,16,21H,8-9,11,15,17H2,1-5H3;1H

InChI Key

SGBMMAPPFTXKML-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2CC3=CC(=O)C(=CC34CC2CC5=CC(=C(C=C45)OC)OC)OC)OC.Br

Origin of Product

United States

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